molecular formula C7H6FNO2 B1420763 Methyl 3-fluoroisonicotinate CAS No. 876919-08-3

Methyl 3-fluoroisonicotinate

Cat. No.: B1420763
CAS No.: 876919-08-3
M. Wt: 155.13 g/mol
InChI Key: KAXQMQPQJSMLLM-UHFFFAOYSA-N
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Description

Methyl 3-fluoroisonicotinate, also known as this compound, is a useful research compound. Its molecular formula is C7H6FNO2 and its molecular weight is 155.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Isonicotinic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-fluoroisonicotinate (MFI) is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of MFI, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a fluorine atom at the 3-position of the isonicotinic acid structure. This modification can influence its biological activity, particularly in terms of interaction with biological targets.

Synthesis Methods:

  • Yamada-Curtius Rearrangement: A method successfully applied for synthesizing fluorine-labeled derivatives, including MFI. This involves the conversion of methyl 3-nitroisonicotinate to MFI through halogen exchange and subsequent hydrolysis .
  • Pd-Catalyzed Carbonylation: Another approach reported involves converting 2-chloro-3-fluoroisonicotinic acid into its methyl ester, which can be further processed to yield various derivatives .

Anticancer Properties

MFI has been investigated for its potential as an anticancer agent. Research indicates that compounds derived from isonicotinic acid derivatives can inhibit specific protein targets involved in cancer progression, such as NSD2 (nuclear SET domain-containing protein 2), which is implicated in multiple myeloma . The inhibition of NSD2 by MFI could lead to a decrease in histone methylation, thereby affecting gene expression related to cancer cell proliferation.

Enzyme Inhibition

Fluorinated derivatives of pyridine compounds have shown promise as inhibitors for various enzymes:

  • AspH Inhibition: MFI and related compounds have been studied for their inhibitory effects on aspartate/asparagine-β-hydroxylase (AspH), which is a target for cancer treatment. The fluorine substitution at specific positions enhances selectivity and potency against this enzyme .

Study on Antiparasitic Activity

A study evaluated the antiparasitic activity of compounds related to MFI against Plasmodium falciparum, the causative agent of malaria. Results indicated that modifications at the 3-position significantly affected the efficacy against the parasite, with certain analogs showing improved activity profiles .

Pharmacokinetic Studies

Pharmacokinetic evaluations have demonstrated that MFI exhibits moderate metabolic stability and aqueous solubility, which are critical factors for drug development. The incorporation of polar functional groups was shown to improve solubility without compromising biological activity .

Data Tables

CompoundActivity (EC50)SolubilityRemarks
This compound0.048 μMModerate (5.2–14 μM)Effective against AspH
2-chloro-3-fluoroisonicotinic acid0.177 μMLowLess active than MFI
Dimethyl 3-fluoropyridine-2,4-dicarboxylate0.010 μMHighPotent against multiple targets

Properties

IUPAC Name

methyl 3-fluoropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXQMQPQJSMLLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673216
Record name Methyl 3-fluoropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876919-08-3
Record name Methyl 3-fluoropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-fluoroisonicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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